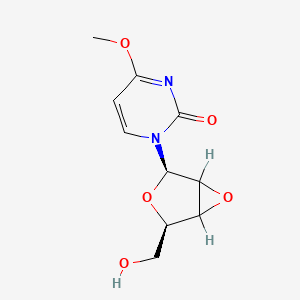
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-((2-Hydroxyethoxy)methyl)uracil. This is achieved by reacting uracil with 2-chloroethanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the 5-position of the uracil ring. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide.
Phenylthio Substitution: The final step is the introduction of the phenylthio group at the 6-position. This is typically achieved through a nucleophilic substitution reaction using phenylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The iodinated position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its anticancer activity and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with the viral reverse transcriptase enzyme. In cancer research, it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil: Lacks the iodine atom at the 5-position.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of the phenylthio group.
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(methylthio)uracil: Contains a methylthio group instead of the phenylthio group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is unique due to the presence of both the iodine atom and the phenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
125056-92-0 |
|---|---|
Molecular Formula |
C13H13IN2O4S |
Molecular Weight |
420.22 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-iodo-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
IKCLKZNOCBPNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


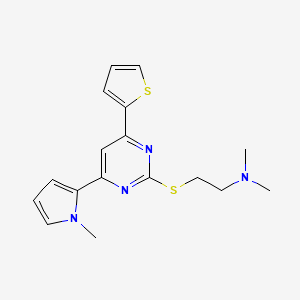
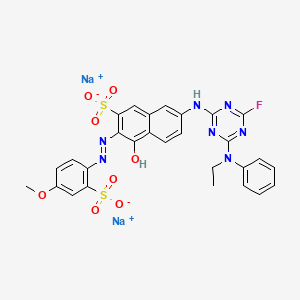
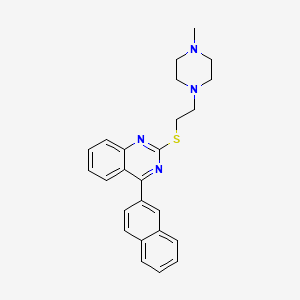
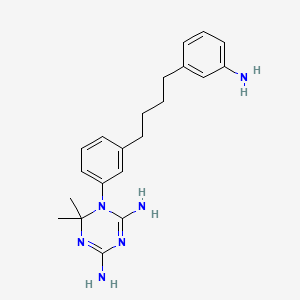
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
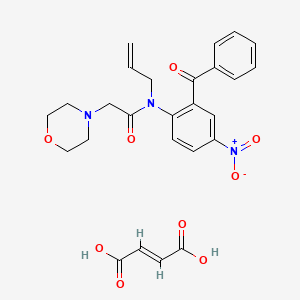

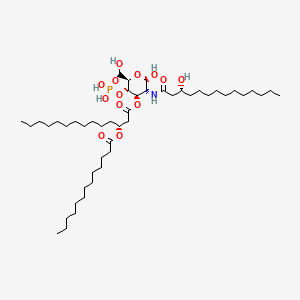
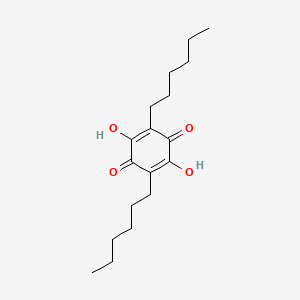
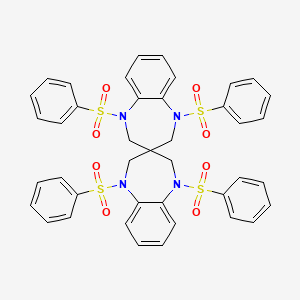

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

